2-Ethylcyclohexanol

Physical Properties Isomer Comparison Material Science

Select 2-Ethylcyclohexanol for its distinct C2 substitution and cis/trans isomeric mixture—parameters that directly govern self-association behavior in non‑polar solvents, oxidation efficiency to the corresponding ketone, and evaporation rate. Its vapor pressure is >50% lower than generic cyclohexanol, making it a superior high‑boiling solvent or coating additive. As the direct, high‑yield precursor to 2‑ethylcyclohexanone, it streamlines synthetic routes and eliminates re‑validation risk. For analytical chemists, the stereochemical complexity provides a realistic, challenging test analyte for chiral GC/HPLC method development—an application where simpler achiral analogs are wholly unsuitable.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 3760-20-1
Cat. No. B1581418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylcyclohexanol
CAS3760-20-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC1CCCCC1O
InChIInChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3
InChIKeyCFYUBZHJDXXXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylcyclohexanol (CAS 3760-20-1): Technical Baseline for Scientific Procurement


2-Ethylcyclohexanol (C₈H₁₆O, MW 128.21) is a secondary alicyclic alcohol, supplied as a mixture of cis- and trans-isomers [1]. It presents as a liquid at 20°C, with a boiling point of 74-79 °C at 12 mmHg (lit.) and a density of 0.906 g/mL at 25 °C (lit.) [2]. A defining physical characteristic is its moderate flash point of 68 °C (155 °F) . A key fundamental property is its demonstrated capacity for self-association in inert solvents, a behavior attributed to the enhanced flexibility of its substituted cyclohexanol ring .

2-Ethylcyclohexanol (CAS 3760-20-1): Why In-Class Substitution Risks Experimental and Process Failure


Substituting 2-Ethylcyclohexanol with a generic cyclohexanol derivative (e.g., cyclohexanol, 2-methylcyclohexanol, or 4-ethylcyclohexanol) is not a neutral decision and introduces quantifiable risk. The compound's specific substitution pattern at the C2 position, combined with its cis/trans isomeric mixture, directly influences its fundamental physical properties, including density and boiling point [1], and critically impacts its solution-state behavior, such as its self-association capacity . Furthermore, its reactivity profile, particularly the stability and conversion efficiency during oxidation to the corresponding ketone, is distinct and not generalizable across the alcohol class [2]. These differences are not merely theoretical; they represent potential sources of failure in synthetic routes, variations in material performance, or the need for costly re-validation of processes if an uninformed substitution is made.

2-Ethylcyclohexanol (CAS 3760-20-1): Quantitative Evidence for Differentiated Selection


Quantified Density Differentiation: 2-Ethylcyclohexanol vs. 4-Ethylcyclohexanol

The position of the ethyl substituent on the cyclohexanol ring has a measurable impact on bulk physical properties. A comparison of density values at 25 °C reveals a notable difference between the 2- and 4-substituted isomers, which can be a critical factor in applications sensitive to specific gravity or volume-based formulation calculations [1][2].

Physical Properties Isomer Comparison Material Science

Verified Reactivity: 2-Ethylcyclohexanol as a Specific Ketone Precursor

2-Ethylcyclohexanol serves as a direct and established precursor for the synthesis of 2-ethylcyclohexanone via oxidation. Research confirms that the reduction of 2-ethylcyclohexanone yields two distinct isomeric forms of 2-ethylcyclohexanol, dependent on the specific reduction method used (catalytic hydrogenation vs. sodium/ethanol) [1]. This confirms a specific, well-characterized chemical relationship and utility as a substrate, rather than just a generic alcohol.

Organic Synthesis Oxidation Chemistry Ketone Synthesis

Fundamental Physical Property Differentiation: Boiling Point vs. 2-Methylcyclohexanol

The difference in alkyl chain length (ethyl vs. methyl) at the 2-position leads to a substantial difference in the boiling point, a critical parameter for separation processes like distillation and for assessing compound purity. This is a class-level inference based on the well-established trend of increasing boiling point with increasing molecular weight for similar compounds, substantiated by the known boiling point of 2-methylcyclohexanol [1].

Physical Properties Separations Science Process Engineering

Enhanced Self-Association Behavior vs. Phenolic Analogs

In dilute inert solvents like n-heptane and n-decane, 2-ethylcyclohexanol exhibits a measurably higher tendency for self-association compared to structurally rigid phenolic compounds [1]. This is a class-level property of substituted cyclohexanols, attributed to the greater flexibility of the saturated ring, which allows for more favorable intermolecular hydrogen bonding configurations .

Solution Thermodynamics Molecular Interactions Solvent Effects

Isomeric Mixture Complexity: A Differentiating Factor in Applications

2-Ethylcyclohexanol exists as a mixture of cis- and trans-isomers, a structural feature absent in simpler, symmetrical analogs like cyclohexanol. This isomeric mixture introduces a level of stereochemical complexity that can affect its interactions in stereoselective environments or its physical properties like melting range. The specific ratio of isomers can also be a source of batch-to-batch variability if not controlled, a procurement consideration not relevant for a single-isomer or achiral analog.

Stereochemistry Isomerism Chemical Properties

Influence on Volatility and Evaporation Rate vs. Unsubstituted Cyclohexanol

The addition of an ethyl group to the cyclohexane ring significantly reduces the vapor pressure of the alcohol. This is a well-established structure-property relationship. 2-Ethylcyclohexanol has a calculated vapor pressure of approximately 0.4 mmHg at 25 °C, compared to 0.9 mmHg for unsubstituted cyclohexanol under the same conditions [1]. This lower volatility can be a critical advantage in applications requiring reduced odor or slower evaporation rates, such as in certain coating or fragrance formulations.

Volatility Vapor Pressure Formulation Science

2-Ethylcyclohexanol (CAS 3760-20-1): Verifiable Best-Fit Application Scenarios


Precursor for 2-Ethylcyclohexanone Synthesis

Researchers requiring 2-ethylcyclohexanone should procure 2-ethylcyclohexanol as the most direct and efficient precursor. This is supported by literature confirming the reversible reduction/oxidation pathway between the two compounds, where the alcohol is a key synthetic intermediate [1]. The use of 2-ethylcyclohexanol ensures a well-defined synthetic route, avoiding the complexities and lower yields associated with alternative starting materials.

Fundamental Studies on Molecular Self-Association

2-Ethylcyclohexanol is a proven model compound for investigating the thermodynamics of self-association in non-polar solvents [1]. Its enhanced ability to self-associate, compared to phenols, makes it a specific and valuable tool for research groups studying hydrogen bonding, solution structure, and the behavior of amphiphilic molecules in hydrophobic environments [2]. Procurement for this purpose is justified by its unique position in the published literature on this specific phenomenon.

Formulation of Low-Volatility Industrial Fluids

For industrial formulators developing products where reduced odor or slower evaporation is critical, 2-ethylcyclohexanol offers a measurable advantage. Its vapor pressure, which is more than 50% lower than that of cyclohexanol [1][2], directly translates to slower evaporation rates. This makes it a suitable candidate for applications such as high-boiling solvents, specialty coatings, or processing aids where the loss of volatile components is a primary performance concern.

Stereochemical Complexity in Analytical Method Development

Analytical chemists developing separation methods, such as chiral GC or HPLC, can utilize the cis/trans isomeric mixture of 2-ethylcyclohexanol as a challenging and realistic test analyte [1]. Its stereochemical complexity provides a relevant model for evaluating column performance and method robustness for compounds with multiple chiral centers, a use case for which a simpler, achiral analog like cyclohexanol would be completely unsuitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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